
1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as PPF-115, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It has shown promising results in preclinical studies and is currently being researched for its potential use in the treatment of cancer, neurological disorders, and infectious diseases.
Mécanisme D'action
1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a selective inhibitor of the protein kinase CK2, which plays a key role in cell proliferation and survival. By inhibiting CK2, 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death. The mechanism of action of 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is still being studied, and further research is needed to fully understand its effects on CK2 and other signaling pathways.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been found to have other biochemical and physiological effects. It has been shown to inhibit the replication of the Zika virus, indicating its potential use in the treatment of infectious diseases. 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is its selectivity for CK2, which reduces the risk of off-target effects. It has also been found to have good pharmacokinetic properties, making it a promising candidate for clinical development. However, 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has some limitations for lab experiments, including its low solubility in water and its potential cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea. One area of focus is the development of more potent and selective inhibitors of CK2, which could lead to improved anticancer therapies. Another area of research is the identification of biomarkers that can predict the response to 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea treatment, which could help to personalize cancer therapy. Finally, further studies are needed to explore the potential use of 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea in the treatment of infectious and neurological diseases.
Méthodes De Synthèse
The synthesis of 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves a multi-step process that includes the reaction of pyridin-2-ylpiperidine with 4-chloromethylphenyl isocyanate to form an intermediate, which is then reacted with tetrahydro-2H-pyran-4-ylamine to produce the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(20-15-6-11-23-12-7-15)19-13-14-4-9-21(10-5-14)16-3-1-2-8-18-16/h1-3,8,14-15H,4-7,9-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBSNIAYVCDDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

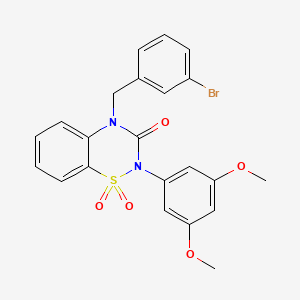
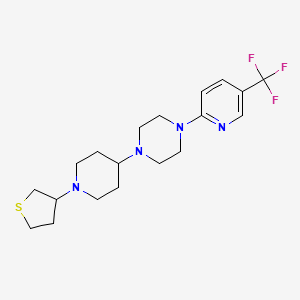
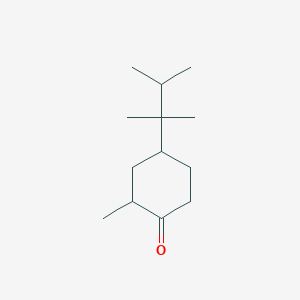
![7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2870426.png)
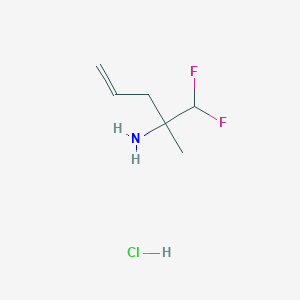

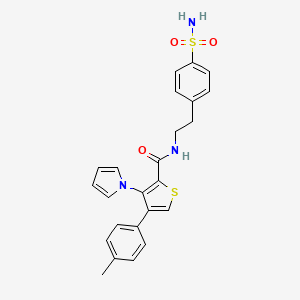
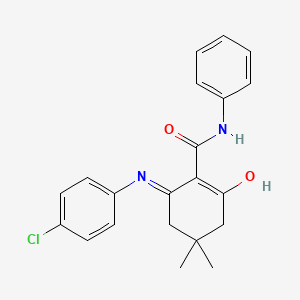
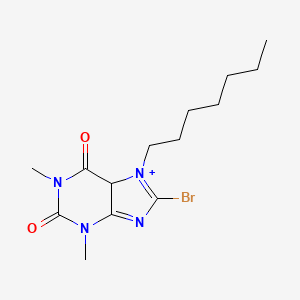
![N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2870439.png)
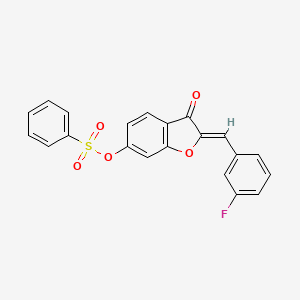
![3-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]quinazolin-4-one](/img/structure/B2870443.png)